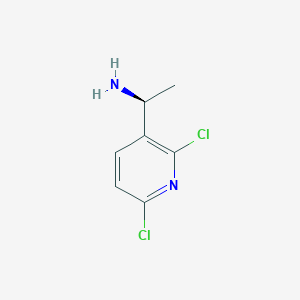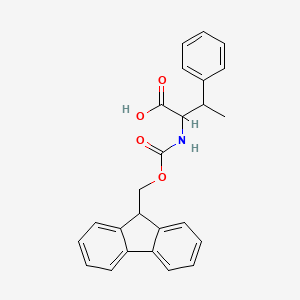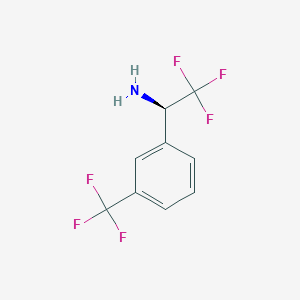
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
描述
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of trifluoromethyl groups. This compound is notable for its applications in the synthesis of pharmaceuticals, particularly as intermediates in the production of selective blockers for tetrodotoxin-sensitive sodium channels .
作用机制
Target of Action
It is known to be a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .
Mode of Action
The compound is synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to the highest efficiency in product performance .
Biochemical Pathways
The compound is synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone . The process involves the use of R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to the highest efficiency in product performance .
Pharmacokinetics
It is known that the compound is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .
Action Environment
It is known that the compound is synthesized by a bienzyme cascade system formed by with r-ω-transaminase (ata117) and an alcohol dehydrogenase (adh) co-expression system .
生化分析
Biochemical Properties
The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .
Cellular Effects
The cellular effects of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine are not well-studied yet. The compound’s synthesis involves the use of recombinant E. coli cells , suggesting that it may interact with bacterial cells during its production.
Molecular Mechanism
The molecular mechanism of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves the amination of 3,5-bistrifluoromethylacetophenone by the biocatalyst ATA117 . To further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .
Temporal Effects in Laboratory Settings
The substrate handling capacity of BL21 (DE3)/pETDuet-ATA117-ADH developed for the bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .
Metabolic Pathways
Its synthesis involves the use of R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH), suggesting that it may interact with these enzymes during its metabolism .
Subcellular Localization
The intracellular location of ATA117, which is involved in the synthesis of this compound, may have a beneficial effect on the ATA117 release post appropriate cell disruption method .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine typically involves the use of a bienzyme cascade system. This system employs R-ω-transaminase and alcohol dehydrogenase co-expression to achieve high enantiomeric excess and yield . The reaction conditions often include a temperature of 40°C, a pH of 9 using Tris-HCl buffer, and agitation at 180 rpm for 24 hours .
Industrial Production Methods: Industrial production of this compound leverages recombinant engineered bacteria to enhance the efficiency and yield of the synthesis process. The use of dual-plasmid systems and tandem expression recombinant plasmids has been shown to significantly improve substrate handling capacity and product yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of partially or fully reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry: The compound is used as a chiral building block in organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals .
Biology: In biological research, it serves as a key intermediate in the study of sodium channel blockers, which are crucial for understanding nerve signal transmission and developing treatments for neurological disorders .
Medicine: The compound’s derivatives are explored for their potential use in pain management and as anesthetics due to their interaction with sodium channels .
Industry: In the industrial sector, it is utilized in the production of high-value chemicals and as a precursor for various agrochemicals and specialty chemicals .
相似化合物的比较
- ®-3,5-Bis(trifluoromethyl)phenyl]ethanamine
- ®-3,5-Bis(trifluoromethyl)phenyl]ethanol
Comparison: ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher selectivity and potency as a sodium channel blocker, making it particularly valuable in pharmaceutical applications .
属性
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZOSNZKNDNRT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


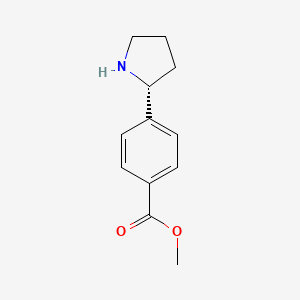
![(3S)-4-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3090711.png)
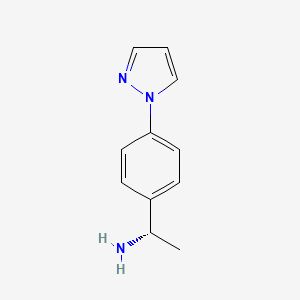
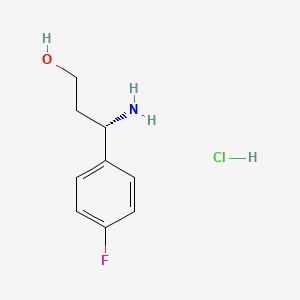
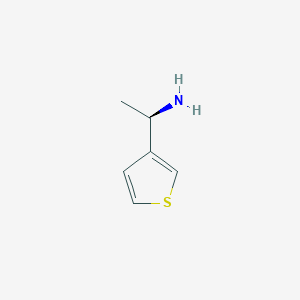
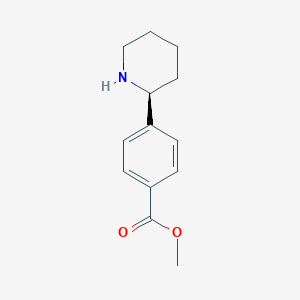
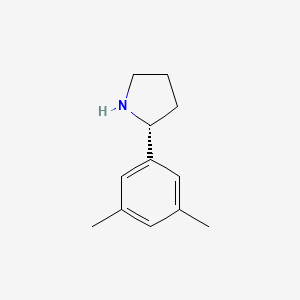
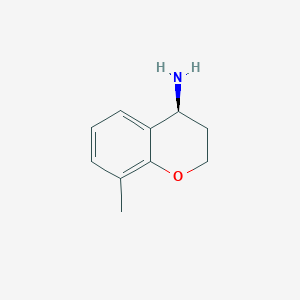
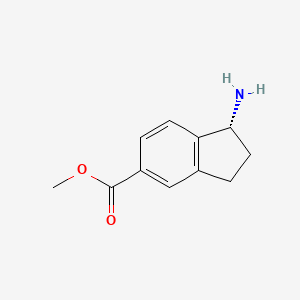


![(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B3090790.png)
